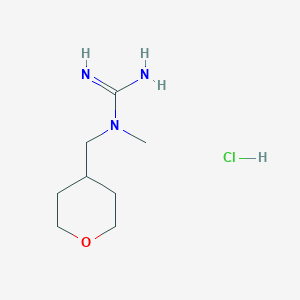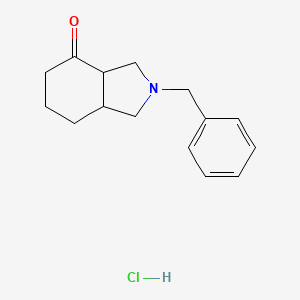
Methyl 4-bromo-2-cyano-3-(difluoromethyl)phenylacetate
Übersicht
Beschreibung
Methyl 4-bromo-2-cyano-3-(difluoromethyl)phenylacetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of bromine, cyano, and difluoromethyl groups attached to a phenyl ring, making it a versatile molecule for synthetic and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-cyano-3-(difluoromethyl)phenylacetate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-bromo-2-cyano-3-(difluoromethyl)phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into less reactive forms.
Substitution: The bromine and cyano groups can be substituted with other nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophiles or electrophiles introduced .
Wissenschaftliche Forschungsanwendungen
Methyl 4-bromo-2-cyano-3-(difluoromethyl)phenylacetate has diverse applications in scientific research:
Wirkmechanismus
The mechanism by which Methyl 4-bromo-2-cyano-3-(difluoromethyl)phenylacetate exerts its effects involves interactions with various molecular targets and pathways. The bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively, while the difluoromethyl group can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-bromo-3-cyano-4-(difluoromethyl)phenylacetate: Similar in structure but with different positional isomers.
4-Bromobenzotrifluoride: Contains a bromine and trifluoromethyl group but lacks the cyano and ester functionalities.
Uniqueness
Methyl 4-bromo-2-cyano-3-(difluoromethyl)phenylacetate is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Eigenschaften
IUPAC Name |
methyl 2-[4-bromo-2-cyano-3-(difluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-17-9(16)4-6-2-3-8(12)10(11(13)14)7(6)5-15/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXFYPYBBYXYBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1)Br)C(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-[(tert-butoxycarbonyl)amino]-3-pyrrolidinecarboxylate hydrochloride](/img/structure/B1486236.png)
![3-[(Cyclopropylmethyl)(methyl)amino]cyclobutanol hydrochloride](/img/structure/B1486238.png)
![Ethyl 3-(tert-butyl)-4-nitro-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole-5-carboxylate](/img/structure/B1486241.png)
![1-(tert-Butyl) 6a-methyl 5-benzylhexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate](/img/structure/B1486242.png)





![1-[7-(3,4-Dimethoxyphenyl)-9-[(1-methyl-2-piperidinyl)methoxy]-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-1-propanone](/img/structure/B1486251.png)

![6,9-Diazaspiro[4.5]decan-10-one hydrochloride](/img/structure/B1486256.png)
